molecular formula C31H32N8O4 B1260182 [(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

Cat. No. B1260182
M. Wt: 580.6 g/mol
InChI Key: VLPQQABTJITFIP-GRKNLSHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone is a member of amphetamines.

Scientific Research Applications

Antiviral Research

  • Watson et al. (2005) discussed the potent noncompetitive allosteric antagonism of CCR5 receptor by a compound similar in structure to the queried chemical, highlighting its potential in HIV-1 antiviral effects. The unique mechanism of action indicates potential applications in HIV therapy, especially in overcoming viral resistance (Watson et al., 2005).

Antibacterial Applications

  • Landage et al. (2019) synthesized compounds including thiazolyl pyrazole and benzoxazole derivatives, showing promising antibacterial activities. These findings suggest potential for similar structured compounds in antibacterial research (Landage et al., 2019).

Organic Synthesis Methodologies

  • Zhang et al. (2020) demonstrated an efficient method for synthesizing heterocycles containing piperidine and pyridine rings, relevant for the synthesis of complex structures like the queried chemical. This offers insights into potential synthetic pathways for similar compounds (Zhang et al., 2020).

Antimicrobial Activity

  • Nagaraj et al. (2018) synthesized novel compounds with significant inhibition of bacterial growth. This implies potential for structurally similar compounds in developing antimicrobial agents (Nagaraj et al., 2018).

Selective Estrogen Receptor Modulation

  • Palkowitz et al. (1997) explored compounds with estrogen agonist-like actions, indicative of potential applications in hormone-related therapies or research for compounds with similar structures (Palkowitz et al., 1997).

Corrosion Inhibition

  • Rahmani et al. (2018) investigated oxazole derivatives as corrosion inhibitors, suggesting that similar compounds could be useful in material science and engineering applications (Rahmani et al., 2018).

Anticancer Research

  • Katariya et al. (2021) synthesized compounds incorporating oxazole, pyrazoline, and pyridine, evaluated for anticancer activity, suggesting potential for similar compounds in cancer research (Katariya et al., 2021).

properties

Molecular Formula

C31H32N8O4

Molecular Weight

580.6 g/mol

IUPAC Name

[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-1,3-oxazol-4-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C31H32N8O4/c32-37-35-26-11-4-2-9-23(26)21-31(30(41)39-17-6-1-7-18-39)28(25-10-3-5-12-27(25)36-38-33)43-29(34-31)22-13-15-24(16-14-22)42-20-8-19-40/h2-5,9-16,28,40H,1,6-8,17-21H2/t28-,31-/m1/s1

InChI Key

VLPQQABTJITFIP-GRKNLSHJSA-N

Isomeric SMILES

C1CCN(CC1)C(=O)[C@]2([C@H](OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5N=[N+]=[N-]

Canonical SMILES

C1CCN(CC1)C(=O)C2(C(OC(=N2)C3=CC=C(C=C3)OCCCO)C4=CC=CC=C4N=[N+]=[N-])CC5=CC=CC=C5N=[N+]=[N-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 2
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 3
Reactant of Route 3
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 4
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 5
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone
Reactant of Route 6
Reactant of Route 6
[(4R,5R)-5-(2-azidophenyl)-4-[(2-azidophenyl)methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(1-piperidinyl)methanone

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